2-Hydroxy-2-phenylacetohydrazide

coordination chemistry crystal engineering supramolecular assembly

Choose 2-Hydroxy-2-phenylacetohydrazide (Mandelic acid hydrazide) for its unique O,N,O multidentate coordination, crucial in lanthanide complex synthesis and enantioselective sensing — capabilities achiral or simpler aryl hydrazides cannot provide. Ideal building block for potent urease inhibitors. Distinct thermal stability (mp ~128-133°C) ensures integrity in elevated-temperature reactions.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 2443-66-5
Cat. No. B185671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-phenylacetohydrazide
CAS2443-66-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NN)O
InChIInChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)
InChIKeyFWTGUGVETHVGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-phenylacetohydrazide CAS 2443-66-5: Mandelic Acid Hydrazide Core for Coordination Chemistry and Heterocyclic Synthesis


2-Hydroxy-2-phenylacetohydrazide (mandelic acid hydrazide, CAS 2443-66-5) is an α-hydroxy hydrazide derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1]. This compound features three hydrogen bond donors and three hydrogen bond acceptors, with a topological polar surface area (TPSA) of 75.4 Ų, enabling multidentate coordination behavior [2]. The α-hydroxy group, in combination with the hydrazide moiety, distinguishes it structurally from simpler aryl hydrazides such as benzohydrazide and phenylacetohydrazide, which lack this dual functionality .

2-Hydroxy-2-phenylacetohydrazide Procurement: Why Aromatic Hydrazide Substitution Risks Coordination Failure and Synthetic Divergence


Generic substitution of mandelic acid hydrazide with simpler aryl hydrazides such as benzohydrazide or phenylacetohydrazide is scientifically invalid in applications requiring metal chelation, stereospecific derivatization, or hydrogen-bond-driven molecular recognition. Mandelic acid hydrazide possesses both an α-hydroxy group and a hydrazide moiety, providing a unique O,N,O donor set not present in analogs lacking the hydroxyl functionality. This dual coordination capability directly translates to distinct complexation stoichiometry and stability . In enzymatic systems, the reactivity profile of phenylacetohydrazides (n=1 backbone) differs fundamentally from benzohydrazides (n=0 backbone) in both reaction rate and binding stoichiometry [1]. Furthermore, the chiral nature of the α-carbon center in mandelic acid hydrazide enables enantioselective recognition events—a property entirely absent in achiral analogs—making it the required choice for stereochemical sensing or asymmetric synthesis applications .

2-Hydroxy-2-phenylacetohydrazide Technical Selection: Quantified Differentiation from Benzohydrazide, Phenylacetohydrazide, and Related Analogs


Hydrogen Bonding Capacity of 2-Hydroxy-2-phenylacetohydrazide: A 50% Increase in Donor Count versus Benzohydrazide and Phenylacetohydrazide

The presence of the α-hydroxy group in mandelic acid hydrazide confers a 50% increase in hydrogen bond donor capacity compared to analogs lacking this functionality. Specifically, mandelic acid hydrazide possesses three hydrogen bond donors (two from the terminal -NH₂ of the hydrazide group and one from the α-OH group) [1]. In contrast, benzohydrazide and phenylacetohydrazide, which lack the α-hydroxy substituent, contain only two hydrogen bond donors [2]. This differential translates directly to a higher topological polar surface area (TPSA) of 75.4 Ų for the target compound versus 55.1 Ų for benzohydrazide [3].

coordination chemistry crystal engineering supramolecular assembly

Kinetic Reactivity Differentiation of Mandelic Acid Hydrazide Scaffold: Phenylacetohydrazides React at Faster Rate with 2:1 Stoichiometry versus Benzohydrazides

In enzymatic reactivity studies with bovine serum amine oxidase (BSAO), aromatic hydrazides of the general formula NH₂NHCO(CH₂)ₙC₆H₄R exhibited differential kinetics and stoichiometry based on the n-value (methylene spacer length). Benzohydrazides (n=0) reacted slowly, in a 1:1 stoichiometric ratio with the dimeric enzyme [1]. In contrast, phenylacetohydrazides (n=1) reacted in a 2:1 ratio per dimer, with one molecule binding at a much faster rate than the other [1]. This n-dependent reactivity was further modulated by the hydrophobicity of the R substituent [1]. Mandelic acid hydrazide, containing the phenylacetohydrazide (n=1) backbone with an α-hydroxy substituent, is expected to follow this faster, 2:1 binding profile.

enzymology bioconjugation mechanistic probe

Stereochemical Identity as a Differentiator: Mandelic Acid Hydrazide Provides Chiral Recognition Capability Absent in Achiral Aryl Hydrazides

Mandelic acid hydrazide contains a chiral center at the α-carbon bearing the hydroxyl group. This stereochemical feature is entirely absent in benzohydrazide, phenylacetohydrazide, isoniazid, and most commercial aryl hydrazides. The chiral mandelohydrazide moiety has been specifically exploited as a binding site in phenanthroline-based fluorescence sensors for enantioselective discrimination . In a validated sensing system, mandelohydrazide-functionalized sensors exhibited selective recognition toward Eu³⁺ ions in a 'turn-off' mode, with subsequent capability for enantioselective discrimination of malate enantiomers .

enantioselective sensing chiral discrimination asymmetric synthesis

Mandelic Acid Hydrazide as a Precursor for High-Potency Urease Inhibitors: Derivatives Show 1.1- to 1.3-Fold Superior IC₅₀ Values versus Thiourea Standard

Mandelic acid hydrazides (general structure 2a-e) serve as direct synthetic precursors to 2,5-disubstituted-1,3,4-oxadiazoles (4a-e) and 4,5-disubstituted-1,2,4-triazole-3-thiones (5a-e) [1]. These mandelic acid-derived heterocycles exhibited superior urease inhibitory activity compared to the standard inhibitor thiourea. Specifically, compounds 4d (IC₅₀ = 16.1 ± 0.12 µM), 5b (IC₅₀ = 18.9 ± 0.188 µM), and 5d (IC₅₀ = 16.7 ± 0.178 µM) were all more potent than thiourea (IC₅₀ = 21.0 ± 0.011 µM) [1]. This corresponds to a 1.1- to 1.3-fold improvement in potency.

urease inhibition antiulcer medicinal chemistry

Thermal Stability and Melting Point Advantage: Mandelic Acid Hydrazide (mp 128-133°C) Outperforms Lower-Melting Phenylacetohydrazide Analogs

Mandelic acid hydrazide exhibits a melting point of 128-131°C [1], with an alternative source reporting 132-133°C [2]. In comparison, the structurally related phenylacetohydrazide (lacking the α-hydroxy group) melts at approximately 113-116°C [3]. This ~15°C elevation in melting point is attributable to enhanced intermolecular hydrogen bonding conferred by the additional hydroxyl group.

thermal analysis formulation stability solid-state chemistry

Water Solubility Profile: Mandelic Acid Hydrazide Shows 26.2 mg/mL Solubility, Facilitating Aqueous Reaction Conditions

Computational solubility prediction using the ESOL topological method estimates mandelic acid hydrazide's water solubility at 26.2 mg/mL (0.157 mol/L), corresponding to a Log S value of -0.8 . This solubility profile is consistent with its hydrogen-bonding capacity (three donors, three acceptors) and moderate lipophilicity (XLogP3 = -0.4) [1]. While direct comparative aqueous solubility data for benzohydrazide under identical methodology are not available, the combination of moderate aqueous solubility and organic solvent compatibility (soluble in ethanol and other organic solvents) provides operational flexibility.

aqueous synthesis solubility optimization green chemistry

2-Hydroxy-2-phenylacetohydrazide Procurement Guide: Recommended Application Scenarios Based on Validated Differentiation


Ligand for Dinuclear Lanthanide Complexes Requiring O,N,O Donor Sets

Mandelic acid hydrazide provides an O,N,O multidentate donor set (α-hydroxy oxygen, hydrazide nitrogen, carbonyl oxygen) that is structurally distinct from the O,N or N,N donor sets of simpler aryl hydrazides. This coordination geometry has been exploited in the synthesis of dinuclear dysprosium complexes with multiple coordination sites, as characterized by elemental analysis, spectroscopy, and structural investigations [1]. Users synthesizing lanthanide or transition metal complexes for magnetic materials, catalysis, or sensing applications should select this compound over benzohydrazide or phenylacetohydrazide, which cannot provide the same chelation architecture due to their lack of the α-hydroxy oxygen donor .

Enantioselective Fluorescent Sensor Development for Chiral Carboxylate Discrimination

The chiral α-carbon of mandelic acid hydrazide enables enantioselective molecular recognition—a property validated in phenanthroline-based sensors where the mandelohydrazide moiety served as the binding site for Eu³⁺ ion detection with subsequent chiral discrimination of malate enantiomers . This application is inaccessible to achiral hydrazides (benzohydrazide, phenylacetohydrazide, isoniazid). Researchers developing sensors for chiral small molecules, particularly α-hydroxy acids or amino acid derivatives, should procure mandelic acid hydrazide or its enantiopure forms ((R)- or (S)-2-hydroxy-2-phenylacetohydrazide) rather than achiral alternatives.

Synthesis of 1,3,4-Oxadiazole and 1,2,4-Triazole Urease Inhibitors with Sub-20 µM IC₅₀ Values

Mandelic acid hydrazides serve as the direct synthetic precursor to 2,5-disubstituted-1,3,4-oxadiazoles and 4,5-disubstituted-1,2,4-triazole-3-thiones that exhibit IC₅₀ values of 16.1-18.9 µM against jack bean urease, outperforming the thiourea standard (21.0 µM) [2]. Medicinal chemistry programs targeting urease inhibition for antiulcer drug development should source mandelic acid hydrazide as the starting material rather than alternative hydrazide scaffolds, as the mandelic acid-derived heterocycles demonstrate quantifiably superior potency. The synthetic route proceeds via esterification of mandelic acid to the hydrazide, followed by reaction with aryl isothiocyanates [2].

Solid-Phase Synthesis Requiring Thermally Stable Hydrazide Building Blocks (mp 128-133°C)

For solid-phase peptide synthesis, polymer-supported reagent preparation, or reactions requiring thermal stability up to ~130°C, mandelic acid hydrazide offers a melting point advantage (128-133°C) [3] over lower-melting analogs such as phenylacetohydrazide (mp ~113-116°C). This ~15°C higher thermal threshold reduces the risk of premature melting or thermal degradation during prolonged reaction heating or storage in elevated-temperature environments. Formulation scientists and process chemists should select mandelic acid hydrazide when thermal robustness is a procurement criterion [4].

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